molecular formula C11H8BrCl2NO2S2 B15171987 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide CAS No. 920527-37-3

4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B15171987
CAS No.: 920527-37-3
M. Wt: 401.1 g/mol
InChI Key: AGEDKTHIDDOUMU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of thiophene derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide stands out due to its combination of bromine, chlorine, and sulfonamide groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various research and industrial contexts.

Properties

CAS No.

920527-37-3

Molecular Formula

C11H8BrCl2NO2S2

Molecular Weight

401.1 g/mol

IUPAC Name

4-bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide

InChI

InChI=1S/C11H8BrCl2NO2S2/c1-6-4-2-3-5-7(6)15-19(16,17)9-8(12)10(13)18-11(9)14/h2-5,15H,1H3

InChI Key

AGEDKTHIDDOUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(SC(=C2Br)Cl)Cl

Origin of Product

United States

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